molecular formula C18H11N3O4S B3529410 4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate

4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate

Cat. No.: B3529410
M. Wt: 365.4 g/mol
InChI Key: SAHMUNAOVTZMQU-DDRPPYOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate is a useful research compound. Its molecular formula is C18H11N3O4S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.04702701 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Types of reactions: : The compound is prone to undergo various reactions such as electrophilic substitution on the aromatic ring, nucleophilic additions, and condensation reactions due to the presence of electrophilic and nucleophilic centers.

  • Common reagents and conditions used: : It reacts with halogens, acids, and bases under controlled conditions to yield diverse derivatives. For instance, oxidation reactions might employ strong oxidants like potassium permanganate, whereas reductions could use reagents like lithium aluminum hydride (LiAlH4).

  • Major products formed: : Depending on the reaction conditions, the major products can vary widely, from simple halogenated derivatives to more complex structures formed via multi-step synthetic pathways.

Scientific Research Applications

  • In chemistry , the compound is used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms due to its diverse reactivity.

  • In biology , it serves as a potential inhibitor for certain enzymes due to its heterocyclic structure, which can mimic the natural substrates of these enzymes.

  • In medicine , it is investigated for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.

  • In industry , it is explored for use in the synthesis of advanced materials and as a precursor for the production of dyes and pigments.

Mechanism of Action

  • The mechanism by which this compound exerts its effects is often related to its ability to interact with key biological targets through hydrogen bonding, Van der Waals forces, and covalent interactions.

  • Molecular targets and pathways involved: : It primarily targets enzymes with active sites that can accommodate its bulky structure, leading to inhibition of enzymatic activity. It can also participate in cellular pathways related to oxidative stress and signal transduction.

Comparison with Similar Compounds

  • Compared to similar compounds like 4-[(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate, the unique conjugation with the furoate group enhances its chemical reactivity and biological activity.

  • List of similar compounds: : 4-[(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate, 4-[(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate.

This compound's complex structure and diverse reactivity make it a valuable subject in various fields of scientific research and industrial application. What intrigues you most about this compound?

Properties

IUPAC Name

[4-[(Z)-(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c19-15-13(16(22)20-18-21(15)7-9-26-18)10-11-3-5-12(6-4-11)25-17(23)14-2-1-8-24-14/h1-10,19H/b13-10-,19-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHMUNAOVTZMQU-DDRPPYOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=N)N4C=CSC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=N)N4C=CSC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate
Reactant of Route 2
Reactant of Route 2
4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate
Reactant of Route 3
Reactant of Route 3
4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate
Reactant of Route 4
Reactant of Route 4
4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate
Reactant of Route 5
4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate
Reactant of Route 6
4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.